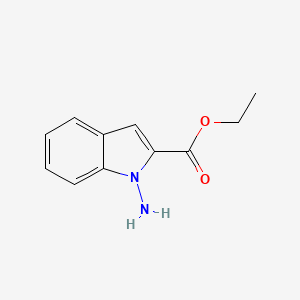
ethyl 1-amino-1H-indole-2-carboxylate
Cat. No. B8717233
M. Wt: 204.22 g/mol
InChI Key: GLVTUSGXCGEZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08217043B2
Procedure details


To a mixture of 1H-indole-2-carboxylic acid ethyl ester (2.07 g, Sigma-Aldridch) in MTBE (25 mL) was added in the order of: ammonium chloride (2.96 g), ALIQUAT 336 (124 mg; Cognis Corp., Monheim, Germany), sodium hydroxide (7.44 g), concentrated ammonium hydroxide solution (4.06 mL); the resulting mixture was rigorously stirred at rt, then a 10% solution of NaOCl (67 mL) was added dropwise over a period of 30 min. The reaction was stirred for 3 h after addition of NaOCl, then diluted with EtOAc, washed with water and sat. NaCl solution respectively, dried over sodium sulfate, filtered, concentrated, then the residue was column-purified to give product (1.48 g) as slightly yellow oil. 1H NMR (CDCl3, δ in ppm): 7.65-7.58 (m, 2H), 7.35 (t, 1H, J=7.0 Hz), 7.18-7.11 (m, 2H), 6-4.5 (very broad, 2H), 4.38 (q, 2H, J=7.0 Hz), 1.42 (t, 3H, J=7.0 Hz).







[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:5])[CH3:2].[Cl-].[NH4+:16].[OH-].[Na+].[OH-].[NH4+].[O-]Cl.[Na+]>CC(OC)(C)C.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CCOC(C)=O>[CH2:1]([O:3][C:4]([C:6]1[N:7]([NH2:16])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:5])[CH3:2] |f:1.2,3.4,5.6,7.8,10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Step Three
|
Name
|
|
|
Quantity
|
2.96 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
7.44 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
124 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was rigorously stirred at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 3 h
|
|
Duration
|
3 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and sat. NaCl solution respectively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was column-purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N(C2=CC=CC=C2C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.48 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

